molecular formula C20H26N2O2 B5799520 1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine

1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine

Cat. No. B5799520
M. Wt: 326.4 g/mol
InChI Key: KVMWWQLWGLSDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine, also known as GBR 12909, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that acts as a dopamine reuptake inhibitor and is used in scientific research to study the dopamine system in the brain.

Mechanism of Action

1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine 12909 acts as a dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine concentration in the synaptic cleft, which results in increased dopamine receptor activation and subsequent physiological effects.
Biochemical and Physiological Effects
1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine 12909 has been shown to increase locomotor activity in animals, which is indicative of its stimulant properties. It has also been shown to increase dopamine release in the brain, which is thought to be responsible for its reinforcing effects. 1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine 12909 has also been shown to enhance learning and memory in animals.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine 12909 in lab experiments is that it is a selective dopamine reuptake inhibitor, which means it specifically targets the dopamine system in the brain. This allows researchers to study the effects of dopamine on behavior and cognition without interference from other neurotransmitters. However, one limitation of using 1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine 12909 is that it is a psychoactive drug and can have unwanted side effects on animals, such as hyperactivity and stereotypy.

Future Directions

There are several future directions for the use of 1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine 12909 in scientific research. One direction is to investigate its potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease and addiction. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Furthermore, the development of new dopamine reuptake inhibitors with improved selectivity and reduced side effects is an area of active research.

Synthesis Methods

The synthesis method of 1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine 12909 involves the reaction of 1-(2-ethoxyphenyl)piperazine with 4-(4-methoxybenzyl)chloride in the presence of a base such as potassium carbonate. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine 12909 is commonly used in scientific research to study the dopamine system in the brain. It is used to investigate the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 1-(2-ethoxyphenyl)-4-(4-methoxybenzyl)piperazine 12909 is also used to study the effects of dopamine on behavior and cognition.

properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[(4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-24-20-7-5-4-6-19(20)22-14-12-21(13-15-22)16-17-8-10-18(23-2)11-9-17/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMWWQLWGLSDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5256845

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